
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the nitro group and the acetonitrile moiety in this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C. The reaction may also require the use of catalysts or other additives to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization or chromatography, may also be employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its heat-resistant properties and potential use in explosives.
Uniqueness
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the acetonitrile moiety allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
1260658-81-8 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C8H10N4O2/c1-6(2)11-7(3-4-9)5-8(10-11)12(13)14/h5-6H,3H2,1-2H3 |
InChI Key |
KPIWTKRFXJEFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


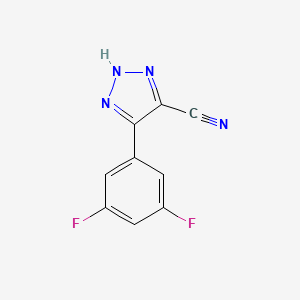

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

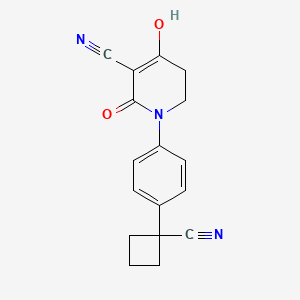
![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)
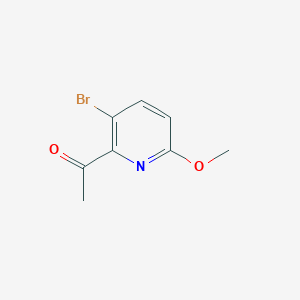

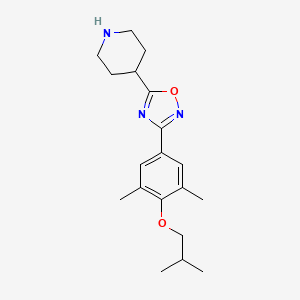

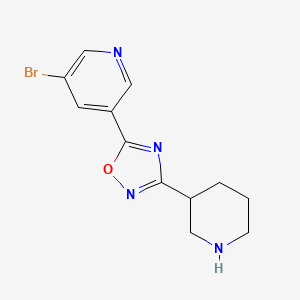

![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)

